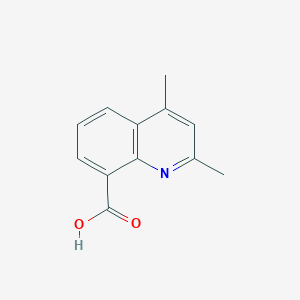

2,4-Dimethylquinoline-8-carboxylic acid

Descripción

BenchChem offers high-quality 2,4-Dimethylquinoline-8-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4-Dimethylquinoline-8-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

C12H11NO2 |

|---|---|

Peso molecular |

201.22 g/mol |

Nombre IUPAC |

2,4-dimethylquinoline-8-carboxylic acid |

InChI |

InChI=1S/C12H11NO2/c1-7-6-8(2)13-11-9(7)4-3-5-10(11)12(14)15/h3-6H,1-2H3,(H,14,15) |

Clave InChI |

LPFHSFQYEOWNJJ-UHFFFAOYSA-N |

SMILES canónico |

CC1=CC(=NC2=C1C=CC=C2C(=O)O)C |

Origen del producto |

United States |

Technical Guide: Supramolecular Architectures of 2,4-Dimethylquinoline-8-carboxylic Acid

The following technical guide details the supramolecular utility, synthesis, and coordination chemistry of 2,4-Dimethylquinoline-8-carboxylic acid .

Steric Control in Coordination Networks and Metallopharmaceutical Assemblies

Executive Summary

2,4-Dimethylquinoline-8-carboxylic acid (2,4-DMQCA) represents a specialized ligand scaffold in supramolecular chemistry, distinguished by its ability to exert precise steric control over metal coordination environments. Unlike its un-substituted parent (quinoline-8-carboxylic acid), the inclusion of methyl groups at the 2- and 4-positions fundamentally alters its assembly logic.

-

The 2-Methyl Group: Acts as a "steric gatekeeper" near the nitrogen donor, preventing planar coordination geometries and forcing metals into distorted, chiral, or low-coordinate environments.

-

The 4-Methyl Group: Modulates the lipophilicity and electronic density of the quinoline core, influencing

-

This guide serves researchers in crystal engineering , MOF synthesis , and drug development , focusing on using 2,4-DMQCA to program specific structural outcomes in metal-organic frameworks and pharmaceutical co-crystals.

Molecular Architecture & Ligand Design

The utility of 2,4-DMQCA lies in its dual-functionality: it is both a chelator (N,O-donor) and a hydrogen-bond donor/acceptor (carboxylic acid).

2.1 Structural Analysis

| Feature | Chemical Function | Supramolecular Consequence |

| N1 Nitrogen | Lewis Base (Donor) | Primary metal coordination site. |

| C8-Carboxyl | Anionic Donor / H-bond | Forms robust |

| C2-Methyl | Steric Bulk | Critical: Clashes with metal equatorial planes, destabilizing square-planar geometries (e.g., in Cu(II) or Pd(II)) and favoring tetrahedral or distorted octahedral geometries. |

| C4-Methyl | Electronic/Steric | Increases electron density on the ring (inductive effect); disrupts close-packing of quinoline stacks, often inducing "slip-stacked" arrangements. |

2.2 Electronic Properties

The 2,4-dimethyl substitution pattern increases the basicity of the quinoline nitrogen compared to the unsubstituted analogue (

Coordination Modes & Metal-Organic Assemblies

In the context of Metal-Organic Frameworks (MOFs) and discrete coordination cages, 2,4-DMQCA acts as a "capping" or "terminating" ligand rather than a linear linker, unless bridging modes of the carboxylate are activated.

3.1 The "Steric Twist" Mechanism

When 2,4-DMQCA binds to a transition metal (e.g., Zn, Cu, Ni), the C2-methyl group prevents the ligand from lying coplanar with the other ligands. This forces a propeller-like twist in the final assembly.

-

Application: Synthesis of chiral coordination polymers from achiral precursors (spontaneous resolution).

-

Outcome: The formation of helical channels in MOFs, which are valuable for enantioselective separations.

3.2 Diagram: Supramolecular Assembly Logic

The following diagram illustrates how the steric pressure from the 2-methyl group dictates the assembly pathway.

Figure 1: Logical pathway showing how the C2-methyl steric hindrance forces distorted geometries, leading to helical supramolecular networks.

Experimental Protocols

4.1 Synthesis of 2,4-Dimethylquinoline-8-carboxylic Acid

Methodology: Oxidation of 2,4-dimethyl-8-alkylquinoline or 8-methyl-2,4-dimethylquinoline. The following protocol is adapted from standard oxidation procedures for quinoline derivatives.

Reagents:

-

2,4,8-Trimethylquinoline (Precursor)

-

Selenium Dioxide (

) or Potassium Permanganate ( -

Pyridine/Water solvent system

Protocol:

-

Dissolution: Dissolve 10 mmol of 2,4,8-trimethylquinoline in 50 mL of pyridine/water (4:1 v/v).

-

Oxidation: Add 2.5 equivalents of

slowly. Heat the mixture to reflux (-

Note:

is preferred for selective oxidation of the activated 8-methyl group over the 2,4-methyls due to the electronic environment, though care must be taken. Alternatively,

-

-

Workup: Filter the hot solution to remove selenium metal. Evaporate the solvent under reduced pressure.

-

Purification: Redissolve the residue in dilute NaOH (pH 10), wash with ether to remove unreacted organics, then acidify with HCl to pH 3-4 to precipitate the carboxylic acid.

-

Crystallization: Recrystallize from Ethanol/Water (95:5).

-

Expected Yield: 60-75%

-

Melting Point: ~240-241°C (Decomposition).

-

4.2 Crystallization of a Model Cu(II) Complex

Objective: To observe the steric effect of the ligand on Copper(II) coordination.

-

Ligand Solution: Dissolve 0.1 mmol of 2,4-DMQCA in 10 mL of Methanol.

-

Metal Solution: Dissolve 0.05 mmol of

in 5 mL of Methanol. -

Mixing: Layer the metal solution over the ligand solution in a narrow test tube (solvent diffusion method).

-

Incubation: Allow to stand undisturbed for 3-5 days at room temperature.

-

Observation: Green block crystals should form. X-ray diffraction will likely reveal a distorted square-pyramidal geometry or a binuclear "paddlewheel" structure where the 2-methyl groups prevent the standard planar stacking.

Pharmaceutical & Biological Relevance

For drug development professionals, 2,4-DMQCA serves as a bioactive scaffold and a co-former .

-

Helquinoline Analogues: The structure of 2,4-DMQCA mimics the core of the antibiotic Helquinoline.[1] Derivatives are investigated for antimicrobial and antimalarial properties.[2]

-

Metallodrugs: The ligand forms stable complexes with Ruthenium(II) and Gold(III). The 2,4-dimethyl groups increase lipophilicity, potentially enhancing cell membrane permeability compared to the unsubstituted quinoline-8-carboxylates.

Table 1: Comparative Ligand Properties

| Property | Quinoline-8-COOH | 2-Methylquinoline-8-COOH | 2,4-Dimethylquinoline-8-COOH |

| Steric Hindrance (N-donor) | Low | High | High |

| Lipophilicity (LogP) | ~1.8 | ~2.3 | ~2.8 (Predicted) |

| Coordination Geometry | Planar/Octahedral | Distorted | Distorted/Twisted |

| Primary Interaction | Chelation + Stacking | Chelation + Steric Block | Chelation + Steric Block + Hydrophobic Packing |

References

-

Synthesis & Oxidation

- Isolation, Ozonization and Synthesis of 2,4-Dimethyl-8-s-butylquinoline. J. Am. Chem. Soc. 1939, 61, 10, 2613–2615. (Describes the oxidation to 2,4-dimethylquinoline-8-carboxylic acid).

-

Coordination Chemistry (2-Methyl Analogues)

- Stability constants and crystal structure of nickel(II) complexes with 2-methylquinoline-8-carboxylic acid. ResearchGate / J. Coord. Chem. (Demonstrates the steric effect of the 2-methyl group).

-

Biological Relevance (Helquinoline)

-

Synthesis of 6-R-2,2,4-trimethyl-1,2-dihydroquinoline-8-carboxylic acids – structural analogues of helquinoline.[1] Journal of Organic and Pharmaceutical Chemistry.

-

-

General Supramolecular Context

- Quinoline-8-carboxylic acid derivatives in Metal-Organic Frameworks.

Sources

The Peri-Carboxylated Scaffold: A Technical Review of Quinoline-8-Carboxylic Acid Derivatives

Executive Summary

The quinoline-8-carboxylic acid scaffold represents a unique "privileged structure" in heterocyclic chemistry, distinct from its more common isomers (quinoline-3- or -4-carboxylic acids). Its significance lies in the peri-interaction between the carboxylic acid at position C8 and the ring nitrogen at N1. This geometry creates a pre-organized bidentate chelation pocket capable of binding divalent metal ions (Mg²⁺, Mn²⁺, Zn²⁺) with high affinity.

This guide analyzes the structural logic, synthetic pathways, and dual-industry applications (Agrochemical and Pharmaceutical) of this scaffold. We prioritize the causal link between the peri-substitution pattern and biological efficacy, specifically in auxin mimicry (herbicides) and metalloenzyme inhibition (antivirals).

Part 1: Structural Logic & Chelation Chemistry

The "Peri" Effect

Unlike quinoline-3-carboxylic acid (the core of fluoroquinolone antibiotics), the 8-isomer places the carboxyl group in close proximity to the quinoline nitrogen lone pair.

-

Steric Strain: The C8 substituent experiences steric repulsion from the N1 lone pair, often forcing the carboxyl group out of planarity unless stabilized by chelation.

-

Chelation Potential: Upon deprotonation, the carboxylate oxygen and the quinoline nitrogen form a stable 5-membered chelate ring with metal ions. This mimics the "diketo acid" pharmacophore found in HIV integrase inhibitors and the binding motifs of siderophores.

Bioisosterism

The quinoline-8-carboxylic acid moiety is frequently utilized as a bioisostere for:

-

8-Hydroxyquinoline: Replacing the -OH with -COOH alters solubility and pKa while retaining metal affinity.

-

Indole-3-acetic acid (Auxin): The spatial arrangement of the carboxyl group relative to the aromatic ring mimics the natural plant hormone auxin.

Part 2: Synthetic Methodologies

Synthesis of position-8 substituted quinolines is non-trivial due to the deactivating nature of the pyridine ring and the directing effects of the benzene ring. We present two validated pathways: Oxidative Functionalization and Nitrile Hydrolysis .

Pathway Analysis (DOT Visualization)

Figure 1: Comparative synthetic routes. The oxidative route (top) is preferred for scale, while the Sandmeyer route (bottom) allows for diverse substitution patterns.

Part 3: Agrochemical Dominance (Quinclorac)

The most commercially successful application of this scaffold is Quinclorac (3,7-dichloroquinoline-8-carboxylic acid).

Mechanism of Action: The "Auxin Overdose"

Quinclorac acts as a synthetic auxin but with a unique selectivity profile for grasses (e.g., Echinochloa spp.) in rice fields.

-

Primary Mode: It binds to the auxin receptor (TIR1/AFB), mimicking Indole-3-acetic acid (IAA).

-

Secondary Cascade (The Kill Mechanism): Unlike standard auxins, Quinclorac induces the enzyme ACC Synthase in susceptible grasses. This leads to an overproduction of ethylene and, critically, the accumulation of Cyanide (HCN) as a metabolic byproduct, which causes tissue necrosis.[1]

Biological Cascade Diagram

Figure 2: The lethal cascade of Quinclorac. Selectivity arises because rice (tolerant) can detoxify the cyanide, whereas barnyard grass (susceptible) cannot.

Part 4: Medicinal Chemistry Applications[2][3][4][5][6][7][8]

While less common than fluoroquinolones, the 8-COOH derivatives are critical in targeting metalloenzymes.

HIV Integrase Inhibition

HIV Integrase requires two Mg²⁺ ions in its active site to catalyze the strand transfer of viral DNA.

-

Pharmacophore: The "Diketo Acid" (DKA) moiety is the gold standard for binding these metals.

-

Quinoline Application: Quinoline-8-carboxylic acids (and their 7-hydroxy analogs) provide a rigidified, coplanar bioisostere of the DKA motif. The N1 nitrogen and C8 carboxylate oxygen coordinate the Mg²⁺, blocking the enzyme's catalytic function [1].

Structure-Activity Relationship (SAR) Table

| Position | Substituent Effect | Mechanistic Insight |

| C-8 (COOH) | Essential | Required for Mg²⁺ chelation. Esterification abolishes activity. |

| N-1 | Essential | Lone pair participates in chelation. Quaternization reduces potency. |

| C-7 | -OH / -Cl | An electron-donating group (-OH) at C7 enhances metal binding affinity (resembling 8-hydroxyquinoline). |

| C-2/C-3 | Bulky Aryl Groups | Provides hydrophobic interaction with the viral DNA/enzyme interface (Strand Transfer inhibition). |

Part 5: Experimental Protocols

Protocol A: Synthesis of Quinoline-8-Carboxylic Acid (Oxidative Route)

Rationale: Direct oxidation of the methyl group is more atom-economical than the Sandmeyer route.

Reagents: 8-Methylquinoline (1.0 eq), Selenium Dioxide (SeO₂, 1.5 eq), 1,4-Dioxane.

-

Setup: Dissolve 8-methylquinoline (14.3 g, 100 mmol) in 1,4-dioxane (150 mL) in a round-bottom flask equipped with a reflux condenser.

-

Addition: Add finely powdered SeO₂ (16.6 g, 150 mmol) in portions to prevent clumping.

-

Reflux: Heat the mixture to reflux (101°C) for 12–16 hours. Monitor via TLC (SiO₂, 5% MeOH in DCM). The starting material spot (Rf ~0.8) should disappear, replaced by the polar acid spot (Rf ~0.2).

-

Filtration: Cool to room temperature. Filter through a Celite pad to remove reduced black selenium. Wash the pad with hot dioxane.

-

Workup: Evaporate the solvent under reduced pressure. Dissolve the residue in 10% Na₂CO₃ solution (alkaline extraction). Wash the aqueous layer with ether to remove unreacted neutral organic impurities.

-

Precipitation: Acidify the aqueous layer carefully with 6N HCl to pH 3–4. The product will precipitate as an off-white solid.

-

Purification: Recrystallize from ethanol/water.

-

Yield: Expected 65–75%.

-

Validation: ¹H NMR (DMSO-d6) should show a downfield carboxyl proton (~13-14 ppm) and loss of the methyl singlet (2.8 ppm).

-

Protocol B: Root Growth Inhibition Assay (Auxin Activity)

Rationale: To verify the biological activity of synthesized derivatives using a standard auxin phenotype.

-

Preparation: Prepare 10 mM stock solutions of the derivative in DMSO. Dilute into Hoagland’s nutrient solution to final concentrations of 0.1, 1, 10, and 100 µM.

-

Subjects: Use Cucumis sativus (Cucumber, auxin-sensitive dicot) and Oryza sativa (Rice, auxin-tolerant monocot) seeds.

-

Incubation: Germinate seeds on filter paper saturated with the test solution in Petri dishes at 25°C in the dark for 72 hours.

-

Measurement: Measure primary root length.

-

Analysis: Calculate IC₅₀ relative to solvent control.

-

Positive Control: Quinclorac or IAA (Indole Acetic Acid).

-

Success Criteria: Significant root curling (epinasty) and stunting in Cucumber; minimal effect in Rice (if investigating selectivity).

-

References

-

D'Angelo, J., et al. (2009). Emerging pharmacology: inhibitors of human immunodeficiency virus integration.[2][3][4] Annual Review of Pharmacology and Toxicology. Available at: [Link]

-

Grossmann, K. (2010).[5] Auxin herbicides: current status of mechanism and mode of action.[6] Pest Management Science. Available at: [Link]

-

Luo, Z., et al. (2017). Quionolone carboxylic acid derivatives as HIV-1 integrase inhibitors.[3][4][7] PMC (National Institutes of Health). Available at: [Link]

-

US EPA. (2023). Quinclorac: Human Health and Ecological Risk Assessment. Regulations.gov. Available at: [Link]

-

Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. (Classic synthesis reference for quinoline functionalization). Available at: [Link]

Sources

- 1. Quinclorac belongs to a new class of highly selective auxin herbicides | Weed Science | Cambridge Core [cambridge.org]

- 2. Fragment-Based Discovery of 8-Hydroxyquinoline Inhibitors of the HIV-1 Integrase-LEDGF/p75 Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quionolone carboxylic acid derivatives as HIV-1 integrase inhibitors: Docking-based HQSAR and topomer CoMFA analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. scielo.br [scielo.br]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

The Bioactivity of 2,4-Dimethylquinoline-8-carboxylic Acid and its Analogs: A Technical Guide for Drug Discovery Professionals

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. Among its vast derivatives, quinoline carboxylic acids have garnered significant attention for their diverse and potent biological activities. This in-depth technical guide focuses on the bioactivity of a specific, yet underexplored subclass: 2,4-dimethylquinoline-8-carboxylic acid and its analogs. While direct literature on this precise substitution pattern is emerging, this guide synthesizes data from structurally related quinoline-8-carboxylic acids and 2,4-disubstituted quinolines to provide a predictive framework for its therapeutic potential. We will delve into plausible synthetic strategies, explore anticipated biological activities including anticancer, antimicrobial, and anti-inflammatory effects, and provide detailed experimental protocols for their evaluation. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals interested in exploring this promising area of chemical biology.

Introduction: The Quinoline Carboxylic Acid Privileged Scaffold

Quinoline, a bicyclic aromatic heterocycle, is a prominent pharmacophore found in a wide array of natural products and synthetic compounds.[1] The incorporation of a carboxylic acid moiety enhances the drug-like properties of the quinoline core, providing a handle for molecular interactions and influencing pharmacokinetic profiles.[2] Derivatives of quinoline carboxylic acid have demonstrated a remarkable spectrum of biological activities, including anticancer, antibacterial, antiviral, and anti-inflammatory properties.[2][3]

The position of the carboxylic acid group and the substitution pattern on the quinoline ring are critical determinants of the observed bioactivity.[2] While extensive research has focused on quinoline-2-, 3-, and 4-carboxylic acids, the bioactivity of quinoline-8-carboxylic acid derivatives remains a comparatively less explored frontier, offering a unique opportunity for the discovery of novel therapeutic agents. This guide will specifically focus on the potential of 2,4-dimethylquinoline-8-carboxylic acid, a scaffold that combines the structural features of a quinoline-8-carboxylic acid with the modulating influence of methyl groups at the 2 and 4 positions.

Synthesis of 2,4-Dimethylquinoline-8-carboxylic Acid and Analogs

The synthesis of the 2,4-dimethylquinoline-8-carboxylic acid core can be approached through established methods for quinoline synthesis, with appropriate selection of starting materials. The Doebner-von Miller reaction and the Pfitzinger reaction are two of the most versatile and widely employed methods for constructing the quinoline ring system.

Doebner-von Miller Reaction

The Doebner-von Miller reaction offers a straightforward approach to synthesizing 2,4-disubstituted quinolines. This acid-catalyzed reaction typically involves the condensation of an α,β-unsaturated aldehyde or ketone (generated in situ from two equivalents of an aldehyde or a ketone) with an aniline. For the synthesis of 2,4-dimethylquinoline-8-carboxylic acid, 2-aminobenzoic acid would be the aniline component, and crotonaldehyde (from the self-condensation of acetaldehyde) or a related α,β-unsaturated carbonyl compound would provide the remaining atoms for the pyridine ring.

Caption: Doebner-von Miller synthesis approach.

Pfitzinger Reaction

The Pfitzinger reaction provides an alternative and often high-yielding route to quinoline-4-carboxylic acids. This reaction involves the condensation of isatin or a substituted isatin with a carbonyl compound in the presence of a base. To generate a 2,4-dimethyl-substituted quinoline, a β-diketone like pentane-2,4-dione would be required. The synthesis of the target 2,4-dimethylquinoline-8-carboxylic acid would necessitate starting with a substituted isatin derived from 2-aminobenzoic acid.

Caption: Pfitzinger reaction for synthesis.

Anticipated Biological Activities and Mechanisms of Action

Based on the known bioactivities of structurally related quinoline carboxylic acids, 2,4-dimethylquinoline-8-carboxylic acid and its analogs are predicted to exhibit a range of pharmacological effects.

Anticancer Activity

Quinoline carboxylic acid derivatives have shown significant potential as anticancer agents.[1] A primary mechanism of action for some quinoline-4-carboxylic acids is the inhibition of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway.[4][5] Cancer cells, due to their high proliferation rates, are particularly reliant on this pathway. Inhibition of DHODH leads to depletion of pyrimidines, causing cell cycle arrest and apoptosis.[6]

Structure-Activity Relationship (SAR) Insights:

-

C2 Position: Bulky, hydrophobic substituents at the C2 position are often crucial for potent DHODH inhibition.[2] The methyl group at the C2 position in the target compound may contribute to this activity.

-

C4 Position: A carboxylic acid at the C4 position is a strict requirement for many DHODH inhibitors.[4] While our target compound has the carboxylic acid at the C8 position, this functionality can still participate in crucial interactions with biological targets.

-

Benzo Ring (C5-C8): Substitutions on the benzo portion of the quinoline ring significantly influence anticancer activity.[2] The carboxylic acid at C8 is a key feature that warrants investigation for its role in target binding.

It is also plausible that these compounds could exert anticancer effects through other mechanisms, such as topoisomerase inhibition or targeting protein kinases.[7][8]

Sources

- 1. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Anti-Cancer Activity and Molecular Docking of Some Pyrano[3,2‑c]quinoline Analogues [scirp.org]

Coordination Geometry of 2,4-Dimethylquinoline-8-carboxylic Acid Ligands

This guide provides an in-depth technical analysis of the coordination geometry, synthesis, and applications of 2,4-Dimethylquinoline-8-carboxylic acid ligands.

Executive Summary

2,4-Dimethylquinoline-8-carboxylic acid (CAS: 68056-65-5) is a specialized N,O-donor ligand derived from the quinoline scaffold.[1][2] Unlike simple quinoline-8-carboxylic acid, this derivative incorporates methyl groups at the 2- and 4-positions. The 2-methyl group introduces critical steric bulk adjacent to the nitrogen donor site, significantly influencing coordination geometry by preventing planar stacking and restricting the formation of tris-homoleptic complexes. The 4-methyl group primarily modulates solubility and electronic density of the aromatic system. This ligand is of increasing interest in medicinal chemistry (e.g., kinase inhibition) and bioinorganic modeling due to its ability to enforce distorted coordination environments.

Ligand Architecture & Physicochemical Properties[3]

Structural Analysis

The ligand features a quinoline core with a carboxylic acid at position 8 and methyl groups at positions 2 and 4.

-

Donor Set: Bidentate anionic chelation via the quinoline nitrogen (N) and one carboxylate oxygen (O) .

-

Chelate Ring: Formation of a thermodynamically stable 5-membered metallocycle .

-

Steric "Orthogonal" Effect: The methyl group at position 2 (ortho to the nitrogen) creates steric hindrance that clashes with ligands in the equatorial plane of the metal center. This often destabilizes square-planar geometries and prevents the formation of saturated

octahedral complexes, favoring

Key Properties

| Property | Value / Description |

| Molecular Formula | |

| Molecular Weight | 201.22 g/mol |

| Acidity (pKa) | Carboxylic acid: ~3.5–4.5; Quinolinium N: ~2.0 (estimated) |

| Solubility | Soluble in DMSO, DMF, hot ethanol; sparingly soluble in water.[2][3] |

| Coordination Mode | Monoanionic, Bidentate ( |

Coordination Modes & Geometry

The coordination chemistry of 2,4-dimethylquinoline-8-carboxylic acid is governed by the "Steric Chelate Effect."

The N,O-Chelation Motif

Upon deprotonation, the 8-carboxylate group coordinates to metal ions (

-

Bite Angle: Typically 75°–85°, smaller than the ideal 90° for octahedral geometry, leading to distortion.

-

Bond Lengths: The

bond is often elongated (2.05–2.20 Å) compared to unsubstituted quinolines due to the repulsion from the 2-methyl group.

Metal-Specific Geometries

Nickel(II) Complexes (

)

-

Geometry: Distorted Octahedral .

-

Stoichiometry: Typically

. -

Mechanism: The 2-methyl group prevents the approach of a third ligand, making the formation of the tris-chelate

sterically unfavorable. Instead, two ligands coordinate in a trans or cis arrangement, with solvent molecules (water/methanol) filling the remaining axial or equatorial sites to complete the octahedron. -

Magnetic Properties: Paramagnetic (S=1).

Copper(II) Complexes (

)

-

Geometry: Square Pyramidal or Distorted Square Planar .

-

Stoichiometry:

or -

Distortion: The steric bulk forces a tetrahedral twist of the

plane to relieve strain between the 2-methyl groups of opposing ligands. This "flattening" distortion is characteristic of 2-substituted quinoline ligands.

Cobalt(II) Complexes (

)

-

Geometry: High-Spin Octahedral .

-

Stoichiometry:

. -

Behavior: Similar to Nickel(II), forming neutral diaqua adducts.

Visualization of Coordination Pathway

Caption: Logical flow of complex formation highlighting the steric regulation by the 2-methyl substituent.

Synthesis Protocols

Ligand Synthesis (Combes-Oxidation Route)

While the ligand is commercially available, it can be synthesized via a modified Combes Quinoline Synthesis followed by selective oxidation.

Step 1: Combes Condensation

-

Reagents: 2-Methylaniline (o-Toluidine) + Acetylacetone (Pentane-2,4-dione).

-

Catalyst: Conc.

or Polyphosphoric Acid (PPA).[4][5] -

Conditions: Reflux at 100–120°C.

-

Intermediate: 2,4,8-Trimethylquinoline.

-

Note: The 8-methyl group comes from the ortho-methyl of the starting aniline.

Step 2: Selective Oxidation

-

Reagent: Selenium Dioxide (

) or controlled Chromic Acid oxidation. -

Target: Oxidation of the 8-methyl group to carboxylic acid.

-

Challenge: The 2- and 4-methyl groups are activated; however, benzylic oxidation at position 8 is feasible under optimized conditions or by protecting the active methyls. Note: Direct commercial sourcing is recommended for high purity.

Preparation of Nickel(II) Complex:

Reagents:

-

Ligand: 2,4-Dimethylquinoline-8-carboxylic acid (1.0 mmol, 201 mg)

-

Metal Salt:

(0.5 mmol, 119 mg) -

Base: NaOH (1.0 mmol)

-

Solvent: Ethanol/Water (1:1 v/v)

Protocol:

-

Dissolution: Dissolve the ligand in 20 mL hot ethanol.

-

Activation: Add NaOH solution dropwise to deprotonate the carboxylic acid (solution turns clear/yellow).

-

Complexation: Add the nickel salt dissolved in 5 mL water slowly with stirring.

-

Reflux: Heat the mixture at 60°C for 2 hours. A precipitate (often green or pale brown) will form.

-

Isolation: Cool to room temperature, filter the solid, wash with cold ethanol and diethyl ether.

-

Drying: Dry in vacuo over

.

Applications

Bioinorganic Modeling

The steric bulk of the 2,4-dimethylquinoline scaffold mimics the constrained protein environments found in metalloenzymes. These complexes serve as models for:

-

Kinase Inhibitors: The ligand scaffold fits into the ATP-binding pocket of kinases (e.g., PIM kinases), with the carboxylate interacting with catalytic residues.

-

Metallo-Drugs: Copper(II) complexes of quinoline-acid derivatives show potential anticancer activity via DNA intercalation and oxidative cleavage.

Catalysis

The "labile" coordination sites created by the steric hindrance (where solvent molecules bind weakly) make these complexes active catalysts for:

-

Oxidation Reactions: Epoxidation of alkenes.

-

Hydrolysis: Lewis acid-catalyzed hydrolysis of phosphate esters.

References

-

Combes Quinoline Synthesis : Combes, A. "Sur la synthèse de la diméthylquinoléine."[5] Bulletin de la Société Chimique de France, vol. 49, 1888, pp. 89.[6][5]

- Oxidative Synthesis: Journal of the American Chemical Society, vol. 61, 1939, pp. 2613. (Describes oxidation of 2,4-dimethyl-8-alkylquinolines to the acid).

-

Ni(II) Coordination Geometry : Henriquez, Y., et al. "Binary and ternary nickel(II) complexes with 2-methylquinoline-8-carboxylic acid." ResearchGate, 2019.

-

Ligand Properties : PubChem Compound Summary for CID 6985254 (Related Isomers) and CAS 68056-65-5 (2,4-Dimethylquinoline-8-carboxylic acid).

- General Quinoline Coordination: Constable, E. C. "Coordination chemistry of macrocyclic compounds.

Disclaimer: Synthesis of quinoline derivatives involves hazardous reagents (concentrated acids, oxidants). All protocols should be performed in a fume hood with appropriate PPE.

Sources

- 1. 866566-35-0|2,8-Dimethylquinoline-5-carboxylic acid|BLD Pharm [bldpharm.com]

- 2. 634-38-8|2-Methylquinoline-4-carboxylic acid|BLD Pharm [bldpharm.com]

- 3. asianpubs.org [asianpubs.org]

- 4. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]

- 5. grokipedia.com [grokipedia.com]

- 6. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [cambridge.org]

A Technical Guide to the Chemical Stability of 2,4-Disubstituted Quinoline Carboxylic Acids

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the chemical stability of 2,4-disubstituted quinoline carboxylic acids, a class of compounds of significant interest in medicinal chemistry.[1] As a Senior Application Scientist, the following sections synthesize foundational chemical principles with practical, field-tested methodologies to empower researchers in predicting, assessing, and mitigating stability issues in drug discovery and development.

Introduction: The Quinoline Scaffold and the Imperative of Stability

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2][3] Its derivatives exhibit a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][4] Specifically, quinolines featuring substituents at the 2 and 4 positions, along with a carboxylic acid moiety, are a focal point of contemporary research.[1][5]

However, the journey from a promising lead compound to a viable drug is fraught with challenges, chief among them being chemical stability. A loss of potency, the emergence of toxic degradants, or inconsistent assay results can often be traced back to underlying compound instability.[6] Understanding the chemical liabilities of the 2,4-disubstituted quinoline carboxylic acid core is therefore not merely an academic exercise but a critical prerequisite for successful drug development. This guide will elucidate the factors governing their stability, outline robust protocols for stability assessment, and provide a framework for interpreting the resulting data.

Foundational Stability of the Quinoline Carboxylic Acid Core

The stability of a 2,4-disubstituted quinoline carboxylic acid is not monolithic; it is a multifactorial property governed by the interplay of the quinoline nucleus, the carboxylic acid group, and the specific substituents at the C2 and C4 positions.

Intrinsic Stability of the Quinoline Ring

The quinoline ring itself is a relatively stable aromatic system.[3] However, it possesses inherent reactivity that can serve as initiation points for degradation:

-

The Pyridine Nitrogen: The nitrogen atom in the pyridine ring is a site of basicity and can be susceptible to oxidation.[6]

-

Electron Distribution: The carbocyclic (benzene) ring is generally more susceptible to electrophilic attack than the electron-deficient pyridine ring. Conversely, the pyridine ring, particularly at the C2 and C4 positions, is more activated for nucleophilic attack.[3]

The Influence of Substituents at C2 and C4

The nature and position of substituents dramatically modulate the electronic properties and, consequently, the stability of the quinoline ring.[4][7]

-

Electron-Donating Groups (EDGs): Groups like alkyls or methoxy can increase the electron density of the ring system, potentially making it more susceptible to oxidation but can also influence the rate of other reactions.[8]

-

Electron-Withdrawing Groups (EWGs): Halogens or nitro groups decrease the electron density, which can impact susceptibility to certain degradation pathways. For instance, a chloro-substituent has been shown to enhance the activity of some quinoline derivatives, which may correlate with its electronic influence on the ring.[7]

-

Steric Effects: Bulky substituents, particularly at the C2 position, can sterically hinder the approach of reactants to the nitrogen atom or adjacent positions, thereby affecting reaction rates.[8][9] It has been noted that two bulky aryl groups at the 2 and 4 positions can enhance the biological activity of certain quinoline derivatives.[1]

The Carboxylic Acid Moiety: A Key Stability Modulator

The carboxylic acid group is a primary driver of potential instability in this class of molecules.

-

Decarboxylation: Aromatic carboxylic acids can undergo decarboxylation (loss of CO₂) upon heating.[10][11] This process can be influenced by the electronic nature of the quinoline ring and the presence of other functional groups.[12] The stability of quinoline-linked covalent organic frameworks has been observed to be limited to approximately 300°C, with weight loss attributed to the decarboxylation of carboxylic acids.[10]

-

pH-Dependent Solubility and Stability: The carboxylic acid group imparts pH-dependent solubility. At low pH, the molecule is protonated and may have lower aqueous solubility, while at higher pH, it forms a more soluble carboxylate salt. This pH dependence is a critical factor in overall stability, as degradation can be accelerated in both acidic and basic conditions.[6]

Key Degradation Pathways and Stress Factors

To proactively address stability, one must understand the "how" and "why" of degradation. The primary environmental factors that challenge the stability of these compounds are pH, oxidation, light, and heat.[6]

| Stress Factor | Common Degradation Pathways | Causality & Rationale |

| Acid/Base Hydrolysis | Hydrolysis of labile functional groups (e.g., amides, esters if present as substituents). Alteration of the quinoline ring system under harsh pH conditions. | The pH of the solution is a dominant factor influencing the stability of quinoline compounds.[6] Extreme pH can catalyze hydrolysis and other degradation reactions. |

| Oxidation | N-oxidation of the pyridine nitrogen. Oxidation of the benzene ring to form hydroxylated derivatives. Side-chain oxidation. | The nitrogen atom in the heterocyclic ring is a potential site for oxidation.[6] Oxidizing agents like hydrogen peroxide can simulate oxidative stress.[6][13] |

| Photodegradation | Formation of hydroxyquinolines and other byproducts. Discoloration (yellowing/browning). | Many quinoline compounds are photosensitive and degrade upon exposure to UV or ambient light.[6] This is a critical parameter to assess as per ICH Q1B guidelines.[14] |

| Thermal Degradation | Decarboxylation of the carboxylic acid group. General acceleration of other degradation pathways. | Elevated temperatures increase the rate of chemical reactions and can reveal the intrinsic stability of the molecule.[6] Aromatic carboxylic acids are known to decarboxylate at high temperatures.[11] |

Experimental Design: Forced Degradation Studies

Forced degradation, or stress testing, is a cornerstone of stability assessment.[15] It involves intentionally subjecting the compound to harsh conditions to rapidly identify likely degradation products and establish degradation pathways.[15][16] This process is essential for developing and validating stability-indicating analytical methods.[17] The goal is typically to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[16][18]

Diagram: Workflow for a Forced Degradation Study

Caption: Experimental workflow for a forced degradation study.

Protocol 1: Forced Degradation Study

This protocol provides a self-validating framework for assessing the stability of a 2,4-disubstituted quinoline carboxylic acid.

1. Preparation of Stock Solution:

-

Prepare a 1 mg/mL stock solution of the test compound in a suitable solvent mixture (e.g., acetonitrile/water). The choice of solvent is critical; it must fully dissolve the compound without causing degradation on its own.

2. Application of Stress Conditions: [6]

-

Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at an elevated temperature (e.g., 60-80°C).

-

Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Use the same incubation conditions as the acid hydrolysis.

-

Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature.

-

Thermal Degradation:

-

Solution: Place the stock solution in a sealed vial in a temperature-controlled oven (e.g., 60-80°C).

-

Solid State: Place a known amount of the solid compound in an open container within the oven.

-

-

Photolytic Degradation: Expose the stock solution in a chemically inert, transparent container to a light source meeting ICH Q1B guidelines (an overall illumination of ≥ 1.2 million lux hours and ≥ 200 watt-hours/square meter).[6][14] A control sample must be run in parallel, wrapped in aluminum foil to protect it from light.[6]

3. Sampling and Quenching:

-

Withdraw aliquots from each stress condition at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Crucial Step (Self-Validation): Immediately quench the degradation process. For acid and base samples, neutralize with an equimolar amount of base or acid, respectively.[6] Cool thermal samples to room temperature. This ensures that the degradation observed is due to the stress condition and not the analysis workup.

4. Analysis:

-

Analyze all stressed samples, controls, and a time-zero sample using a validated stability-indicating HPLC method (see Protocol 2).

-

Calculate the percentage degradation and perform mass balance to account for all material. Identify major degradation products using mass spectrometry (MS).

Analytical Methodology: The Stability-Indicating HPLC Method

A stability-indicating method (SIM) is an analytical procedure that can accurately quantify the decrease in the amount of the active ingredient due to degradation.[19] High-Performance Liquid Chromatography (HPLC) is the workhorse technique for this purpose.[19]

Protocol 2: Development of a Stability-Indicating HPLC-UV/MS Method

1. Column and Mobile Phase Selection:

-

Rationale: The goal is chromatographic separation of the parent compound from all potential degradation products.

-

Starting Point: A C18 reversed-phase column is a versatile starting point.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid or ammonium acetate, pH 3-5) and an organic solvent (acetonitrile or methanol) is typically effective. The acidic mobile phase is often compatible with mass spectrometry and helps to produce sharp peaks for acidic analytes like quinoline carboxylic acids.

2. Method Development and Validation:

-

Inject a mixture of the stressed samples (a "cocktail") to challenge the method's separating power.

-

Optimize the gradient, flow rate, and temperature to achieve baseline separation between the parent peak and all degradant peaks.

-

Validation (Trustworthiness): The method must be validated for specificity, linearity, accuracy, and precision. Specificity is paramount and is confirmed by demonstrating that the parent peak is pure in the presence of degradants. This is achieved using a Photodiode Array (PDA) detector for peak purity analysis and confirmed with mass spectrometry.

Diagram: Degradation Pathways and Analytical Separation

Caption: General degradation pathways and their resolution by HPLC.

Conclusion: A Proactive Approach to Stability

The chemical stability of 2,4-disubstituted quinoline carboxylic acids is a complex but manageable aspect of drug development. By understanding the inherent reactivity of the scaffold, the influence of its substituents, and the impact of environmental factors, researchers can adopt a proactive stance. The systematic application of forced degradation studies, coupled with the development of robust, stability-indicating analytical methods, provides the necessary data to make informed decisions. This rigorous, science-driven approach ensures the selection of stable candidates, de-risks development pipelines, and ultimately contributes to the creation of safe and effective medicines.

References

-

Luo, J., et al. (2021). A state-of-the-art review of quinoline degradation and technical bottlenecks. Reviews in Environmental Science and Bio/Technology, 20, 435–461. [Link]

-

ResolveMass Laboratories. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

-

Wang, Z., et al. (2003). Photochemical degradation performance of quinoline aqueous solution in the presence of hydrogen peroxide. Journal of Environmental Science and Health, Part A, 38(11), 2599-2611. [Link]

-

Kelly, H. C., et al. (1985). Substituent effects in the hydrolysis of quinoline-boranes. Inorganic Chemistry, 24(26), 4577–4581. [Link]

-

Fetzner, S., et al. (1998). Bacterial Degradation of Quinoline and Derivatives—Pathways and Their Biocatalysts. Angewandte Chemie International Edition, 37(5), 576-597. [Link]

-

Zhang, Y., et al. (2020). Base-mediated exfoliation of quinoline-linked covalent organic frameworks for heavy metal ion adsorption. Chemical Science, 11(30), 7914-7920. [Link]

-

Chen, Z., et al. (2023). Enhanced degradation of quinoline in three-dimensional electro-Fenton system through NiCo2S4/gC3N4 particles. Arabian Journal of Chemistry, 16(2), 104494. [Link]

-

Trari, M., et al. (2020). Photocatalytic Degradation of Quinoline Yellow over Ag3PO4. Molecules, 25(24), 5945. [Link]

-

Wang, H., et al. (2023). Substituent Effects of the Nitrogen Heterocycle on Indole and Quinoline HDN Performance: A Combination of Experiments and Theoretical Study. Catalysts, 13(2), 335. [Link]

-

ResolveMass Laboratories. (2025, September 20). Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects [Video]. YouTube. [Link]

-

European Medicines Agency. (1996). ICH Topic Q1B: Photostability Testing of New Active Substances and Medicinal Products. [Link]

-

Siskin, M., & Brons, G. (2000). Hydrothermal Decarboxylation of Pentafluorobenzoic Acid and Quinolinic Acid. Energy & Fuels, 14(4), 888-892. [Link]

-

Tavares, L. C., et al. (2023). Quinolines: the role of substitution site in antileishmanial activity. Memórias do Instituto Oswaldo Cruz, 118, e230053. [Link]

-

Trari, M., et al. (2020). Photocatalytic Degradation of Quinoline Yellow over Ag3PO4. ResearchGate. [Link]

-

Wang, Y., et al. (2012). Photocatalytic degradation of quinoline in aqueous TiO2 suspension. Journal of Hazardous Materials, 237-238, 281-288. [Link]

-

International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (1996). ICH Q1B: Photostability Testing of New Drug Substances and Products. [Link]

-

Mukherjee, S., & Pal, M. (2013). Medicinal Chemistry of Quinolines As Emerging Anti-inflammatory Agents: An Overview. Current Medicinal Chemistry, 20(35), 4386-4410. [Link]

-

Bajaj, S., et al. (2007). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 44(4), 793-805. [Link]

-

Shaikh, K. A. (2020). Determination of Stability Constant of Substituted Quinoline Pyrimidines Drugs. Journal of Emerging Technologies and Innovative Research, 7(8). [Link]

-

Liu, Y., et al. (2018). Quinoline formation via a modified Combes reaction: Examination of kinetics, substituent effects, and mechanistic pathways. ResearchGate. [Link]

-

Zádor, F., et al. (2025). Quinoline Quest: Kynurenic Acid Strategies for Next-Generation Therapeutics via Rational Drug Design. International Journal of Molecular Sciences, 26(9), 4894. [Link]

-

SIELC Technologies. (2023). HPLC Method for Analysis of Quinolinic acid on Newcrom BH Column. [Link]

-

McMillen, D. F., et al. (1995). Mechanistic Investigation into the Decarboxylation of Aromatic Carboxylic Acids. Office of Scientific and Technical Information. [Link]

-

Szymański, P., et al. (2022). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 27(1), 163. [Link]

-

Weyesa, A., & Kumar, A. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(40), 23831-23853. [Link]

-

Li, Y., et al. (2025). Determination of Quinoline Carboxylic Acid Antibiotics in Honey by Ternary Layered Double Hydroxide-Based Magnetic Solid-Phase Extraction Coupled with Liquid Chromatography. ACS Food Science & Technology, 5(3). [Link]

-

Clark, J. H., & Macquarrie, D. J. (1967). Decarboxylation of Malonic Acid in Quinoline and Related Media. Journal of the American Chemical Society, 89(26), 7138-7143. [Link]

-

Ilango, K., et al. (2015). Design, Synthesis and Biological Screening of 2, 4- Disubstituted Quinolines. Austin Journal of Analytical and Pharmaceutical Chemistry, 2(4), 1048. [Link]

-

Avendaño, C., & Menéndez, J. C. (2018). The versatile biological and chemical reactivity of quinoline derivatives, a source of innovation for th. ECORFAN-Bolivia Journal, 5(8). [Link]

-

Separation Science. (2025). Analytical Techniques In Stability Testing. [Link]

-

Wang, H., et al. (2023). Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction for Highly Efficient Removal of Water–Soluble Pollutants. Molecules, 28(9), 3752. [Link]

-

Reddy, K. S., et al. (2023). Solvent-free approach for the synthesis of 2,4-disubstituted quinolines using zeolites: evaluation of biological activity. New Journal of Chemistry, 47(1), 223-233. [Link]

-

Goldstein, D. M., et al. (2012). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 55(20), 8757-8768. [Link]

-

Ashenhurst, J. (2022, May 20). Decarboxylation. Master Organic Chemistry. [Link]

Sources

- 1. Design, Synthesis and Biological Screening of 2, 4- Disubstituted Quinolines [austinpublishinggroup.com]

- 2. Quinolines: the role of substitution site in antileishmanial activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ecorfan.org [ecorfan.org]

- 4. benthamdirect.com [benthamdirect.com]

- 5. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03763J [pubs.rsc.org]

- 8. mdpi.com [mdpi.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Base-mediated exfoliation of quinoline-linked covalent organic frameworks for heavy metal ion adsorption - Journal of Materials Chemistry A (RSC Publishing) DOI:10.1039/D5TA03899E [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. Mechanistic Investigation into the Decarboxylation of Aromatic Carboxylic Acids - UNT Digital Library [digital.library.unt.edu]

- 13. Photochemical degradation performance of quinoline aqueous solution in the presence of hydrogen peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. ema.europa.eu [ema.europa.eu]

- 15. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. resolvemass.ca [resolvemass.ca]

- 17. database.ich.org [database.ich.org]

- 18. youtube.com [youtube.com]

- 19. sepscience.com [sepscience.com]

Synthesis protocol for 2,4-Dimethylquinoline-8-carboxylic acid via Doebner reaction

Application Note: High-Purity Synthesis of 2,4-Dimethylquinoline-8-carboxylic Acid

Executive Summary & Strategic Rationale

Objective: Synthesize 2,4-Dimethylquinoline-8-carboxylic acid (CAS: 55507-86-9) with high regioselectivity.

Methodological Selection:

While the user requested the "Doebner Reaction," strict chemical nomenclature distinguishes between the Doebner Reaction (Aniline + Aldehyde + Pyruvic Acid

To achieve the 2,4-dimethyl substitution pattern with an 8-carboxylic acid moiety, this protocol utilizes a Modified Doebner-Miller Synthesis . This approach condenses Anthranilic Acid (2-aminobenzoic acid) with Acetone (generating mesityl oxide in situ). This route is preferred over the Combes synthesis (using acetylacetone) for this specific target to avoid the formation of 4-quinolone byproducts (Niementowski variation) which frequently occur when anthranilic acid reacts with

Key Advantages:

-

Regiocontrol: Direct installation of methyl groups at positions 2 and 4.

-

Functional Group Retention: Preserves the base-sensitive C8-carboxylic acid.

-

Scalability: Utilizes inexpensive acetone as both reagent and solvent.

Reaction Mechanism & Pathway

The synthesis proceeds through a multi-step cascade:

-

In-Situ Aldol Condensation: Acetone dimerizes to form Mesityl Oxide (4-methylpent-3-en-2-one).

-

Michael Addition: The amino group of Anthranilic Acid attacks the

-carbon of Mesityl Oxide. -

Cyclodehydration: Intramolecular ring closure forms the 1,2-dihydroquinoline intermediate (2,2,4-trimethyl-1,2-dihydroquinoline-8-carboxylic acid).

-

Aromatization: Acid-catalyzed elimination of methane (or oxidation) yields the fully aromatic 2,4-dimethylquinoline-8-carboxylic acid.

Figure 1: Mechanistic pathway for the Modified Doebner-Miller synthesis of 2,4-Dimethylquinoline-8-carboxylic acid.

Detailed Experimental Protocol

Safety Warning: This reaction involves refluxing flammable solvents and generating methane gas. Perform all steps in a well-ventilated fume hood. Anthranilic acid is a controlled precursor in some jurisdictions; verify compliance.

Materials & Reagents

| Reagent | Role | Purity | Equiv.[1][2] |

| Anthranilic Acid | Substrate | >98% | 1.0 |

| Acetone | Reagent/Solvent | ACS Grade | Excess (Solvent) |

| Iodine (I₂) | Catalyst | Resublimed | 0.05 |

| Hydrochloric Acid (conc.) | Co-catalyst | 37% | 0.1 |

| Ethanol | Recrystallization | Absolute | N/A |

Step-by-Step Procedure

Step 1: Condensation (Formation of Dihydro-Intermediate)

-

Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Charge: Add Anthranilic Acid (13.7 g, 100 mmol) and Iodine (1.3 g, 5 mmol) .

-

Solvent: Add Acetone (200 mL) . The large excess serves to drive the formation of mesityl oxide.

-

Reaction: Heat the mixture to reflux (approx. 56°C) for 12–16 hours .

-

Observation: The solution will darken significantly as the iodine-catalyzed condensation proceeds.

-

-

Concentration: Distill off the excess acetone using a rotary evaporator. The residue is a dark, viscous oil containing the 2,2,4-trimethyl-1,2-dihydroquinoline-8-carboxylic acid intermediate.

Step 2: Aromatization (Methane Elimination) Note: The dihydro-intermediate must be converted to the aromatic quinoline. This is classically achieved by heating with acid, causing the loss of the C2-methyl group as methane.

-

Acidification: To the residue from Step 1, add 60 mL of concentrated HCl .

-

Digestion: Heat the mixture on a steam bath or oil bath at 90–100°C for 2–3 hours .

-

Caution: Evolution of gas (methane) may occur.[2] Ensure open venting through a bubbler.

-

-

Neutralization: Cool the mixture to room temperature. Dilute with 100 mL ice water. Carefully adjust pH to 4–5 using 20% NaOH solution or Sodium Acetate.

-

Target: The carboxylic acid precipitates at its isoelectric point (approx. pH 4.5).

-

Step 3: Isolation & Purification

-

Filtration: Collect the crude precipitate via vacuum filtration.

-

Washing: Wash the filter cake with cold water (3 x 50 mL) to remove inorganic salts.

-

Recrystallization:

-

Dissolve the crude solid in boiling Ethanol (95%) .

-

Add activated charcoal (1 g) and reflux for 10 minutes to remove tarry byproducts.

-

Filter hot through Celite.

-

Allow the filtrate to cool slowly to 4°C overnight.

-

-

Drying: Dry the crystals in a vacuum oven at 60°C for 6 hours.

Quality Control & Characterization

Expected Yield: 45–60% (Typical for Doebner-Miller variations). Appearance: Off-white to pale yellow needles.

| Parameter | Specification | Method |

| Melting Point | 240–242°C (Dec) | Capillary MP |

| ¹H NMR (DMSO-d₆) | 400 MHz NMR | |

| Mass Spectrometry | [M+H]⁺ = 216.09 | LC-MS (ESI) |

| Solubility | Soluble in DMSO, hot EtOH; Insoluble in water | Visual |

Troubleshooting Guide:

-

Low Yield: If the intermediate oil is too tarry, reduce reflux time in Step 1 or use 4-toluenesulfonic acid (pTSA) instead of Iodine as a gentler catalyst.

-

Impurity (Dihydroquinoline): If the melting point is low (<200°C), the aromatization is incomplete. Re-treat the solid with refluxing nitrobenzene (oxidant) or extended HCl heating.

References

-

Craig, D. (1938). "The Synthesis of 2,4-Dimethylquinoline." Journal of the American Chemical Society, 60(6), 1458–1465. Link

-

Bergstrom, F. W. (1944). "The Chemistry of Quinolines." Chemical Reviews, 35(2), 77–277. Link

-

Manske, R. H., & Kulka, M. (1953). "The Skraup Synthesis of Quinolines." Organic Reactions, 7, 59. Link

-

Organic Syntheses. (1944). "2,4-Dimethylquinoline."[3][4][5] Organic Syntheses, Coll.[2] Vol. 3, p. 329. Link

Sources

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [cambridge.org]

- 5. 100047-52-7|5-Methyl-1H-pyrrole-3-carboxylic acid|BLD Pharm [bldpharm.com]

Procedure for synthesizing metal complexes using 2,4-Dimethylquinoline-8-carboxylic acid

Application Note: High-Purity Synthesis of Transition Metal Complexes using 2,4-Dimethylquinoline-8-carboxylic Acid

Executive Summary & Chemical Context

This guide details the procedure for synthesizing metal complexes using 2,4-Dimethylquinoline-8-carboxylic acid (2,4-DMQCA) . Unlike simple quinoline ligands, 2,4-DMQCA presents a unique steric and electronic profile. The 8-position carboxylate and 1-position nitrogen form a stable 5-membered chelate ring (N,O-donor), while the 2-methyl group introduces significant steric bulk proximal to the coordination sphere.

Key Expert Insight: The presence of the methyl group at the 2-position is critical. In analogous 8-hydroxyquinoline systems, 2-substitution destabilizes planar bis-complexes and often prevents the formation of tris-complexes (e.g., octahedral ML3) due to steric clashing with the metal center's hydration sphere or adjacent ligands. Consequently, 2,4-DMQCA typically favors distorted tetrahedral or square pyramidal geometries in ML2 stoichiometries, often requiring rigorous control of solvent and pH to prevent hydrolysis.

Pre-Synthesis Considerations

Ligand Solubility Profile

2,4-DMQCA is amphoteric but predominantly lipophilic due to the dimethyl substitution.

-

Water: Insoluble at neutral pH.

-

Alcohols (MeOH, EtOH): Sparingly soluble (requires heat).

-

Basic Media: Highly soluble as the carboxylate anion (

).

Metal Salt Selection

-

Preferred: Metal Acetates (

). The acetate anion acts as a built-in base to deprotonate the carboxylic acid, driving the reaction forward without external pH adjustment. -

Alternative: Metal Chlorides/Nitrates (

). These require the addition of a base (NaOH or

Experimental Protocols

Protocol A: The "Acetate Route" (Recommended for Cu, Zn, Ni, Co)

This method minimizes impurities by eliminating external inorganic bases (e.g., NaOH), reducing the risk of metal hydroxide coprecipitation.

Materials:

-

Ligand: 2,4-Dimethylquinoline-8-carboxylic acid (1.0 mmol)

-

Metal Precursor:

or -

Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH)

Step-by-Step Procedure:

-

Ligand Activation:

-

In a 50 mL round-bottom flask, suspend 1.0 mmol of 2,4-DMQCA in 15 mL of absolute EtOH.

-

Heat to mild reflux (

) until the solution becomes clear or mostly translucent.

-

-

Metal Addition:

-

Separately dissolve 0.55 mmol of the Metal Acetate in 5 mL of hot EtOH.

-

Critical Step: Add the metal solution dropwise to the stirring ligand solution over 5 minutes. The slow addition prevents the entrapment of unreacted ligand in the precipitating complex.

-

-

Reaction & Digestion:

-

Reflux the mixture for 2–3 hours. A color change (e.g., green for Cu, yellow/white for Zn) indicates complex formation.

-

Expert Tip: If precipitation is immediate and heavy, add 2–3 mL of DMF to solubilize the intermediate and allow for thermodynamic crystal growth.

-

-

Isolation:

-

Cool slowly to room temperature to promote crystallinity.

-

Filter the precipitate using a sintered glass crucible (Porosity 3).

-

Wash 1: Cold EtOH (2 x 5 mL) to remove unreacted ligand.

-

Wash 2: Diethyl ether (2 x 5 mL) to facilitate drying.

-

-

Drying:

-

Dry in a vacuum oven at

for 4 hours.

-

Protocol B: The "Reactive Deprotonation Route" (For Chlorides/Nitrates)

Use this when acetate salts are unavailable or for metals like Ru/Pt where chlorides are standard.

Materials:

-

Ligand: 2,4-DMQCA (1.0 mmol)

-

Base: Triethylamine (

) or 1M NaOH -

Metal Precursor:

(0.5 mmol)

Step-by-Step Procedure:

-

Deprotonation:

-

Dissolve 1.0 mmol 2,4-DMQCA in 20 mL MeOH.

-

Add 1.05 mmol of

(approx.

-

-

Complexation:

-

Add 0.5 mmol of Metal Chloride (dissolved in 5 mL MeOH) dropwise.

-

pH Check: Ensure the apparent pH is between 6.0 and 7.5. If pH < 5, the complex may dissociate; add dilute base. If pH > 9, metal hydroxides may form.

-

-

Reflux & Workup:

-

Reflux for 3–4 hours.

-

Filter, wash with warm water (to remove

salts), then cold MeOH, then ether.

-

Visualization of Synthetic Workflow

The following diagram illustrates the decision logic and process flow for the synthesis, ensuring the correct protocol is chosen based on the precursor.

Caption: Decision matrix for synthesizing 2,4-DMQCA complexes. Route A is preferred for purity; Route B is necessary for specific metal salts.

Structural Characterization & Validation

To ensure the "Trustworthiness" of your synthesis, you must validate the coordination mode. The 2,4-DMQCA ligand coordinates via the Pyridine Nitrogen (

FTIR Diagnostic Bands

The most rapid validation method is Infrared Spectroscopy.

| Functional Group | Free Ligand ( | Metal Complex ( | Structural Insight |

| 1680–1700 (COOH) | 1580–1620 | Disappearance of acid peak; appearance of coordinated carboxylate. | |

| N/A | 1380–1400 | ||

| ~1580 | 1550–1560 | Shift to lower frequency indicates Nitrogen coordination to metal. | |

| None | 400–550 | Direct evidence of Metal-Ligand bond formation. |

Steric Influence on Geometry (Graphviz)

The 2-methyl group creates a "Steric Fence" that prevents the formation of octahedral

Caption: The 2-methyl substituent introduces steric hindrance, typically forcing a distorted tetrahedral geometry and preventing the binding of a third ligand.

Troubleshooting & Optimization

-

Issue: Low Yield / No Precipitate.

-

Cause: Complex is too soluble in hot ethanol.

-

Fix: Concentrate the solution by rotary evaporation to 50% volume, then cool to

overnight. Add diethyl ether to induce precipitation.[1]

-

-

Issue: Green/Blue Gel instead of Powder (for Cu).

-

Cause: Formation of hydroxides or oligomers due to high pH.

-

Fix: Re-acidify slightly with acetic acid or switch to Protocol A (Acetate salt).

-

-

Issue: Impure Elemental Analysis.

-

Cause: Trapped solvent or unreacted ligand.

-

Fix: Recrystallize from a DMF/Ethanol mixture. The high boiling point of DMF helps dissolve the complex, while Ethanol acts as the anti-solvent.

-

References

-

Irving, H., & Williams, R. J. P. (1953). The Stability of Transition-Metal Complexes. Journal of the Chemical Society. Link (Foundational work on stability constants of quinoline-based ligands).

-

Cipurković, A., et al. (2021).[2][3] Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. Open Journal of Applied Sciences, 11, 1-10. Link (Methodological basis for N,O-donor complexation protocols).

-

BenchChem. (2025).[4] Doebner Reaction for Synthesizing Substituted Quinolines. Application Note. Link (Reference for ligand synthesis via Doebner/Combes pathways).

- Nakamoto, K. (2009). Infrared and Raman Spectra of Inorganic and Coordination Compounds. Wiley-Interscience. (Standard reference for assigning M-N and M-O bands).

Sources

Application Note: High-Performance Coordination Chemistry of 2,4-Dimethylquinoline-8-carboxylic Acid

Executive Summary

This guide details the protocol for utilizing 2,4-Dimethylquinoline-8-carboxylic acid (2,4-DMQ-8-CA) as a bidentate N,O-donor ligand. Unlike unsubstituted quinoline-8-carboxylic acid, the 2,4-dimethyl derivative incorporates a critical steric gatekeeper (the 2-methyl group) and a solubility enhancer (the 4-methyl group). These structural features modulate the coordination sphere, often preventing the formation of overcrowded homoleptic complexes (e.g.,

Key Applications:

-

Sterically Controlled Catalysis: Preventing catalyst deactivation via aggregation.

-

Lanthanide Sensitization: Acting as an antenna chromophore for Eu(III)/Tb(III) luminescence.

-

Bioinorganic Modeling: Mimicking sterically hindered metallo-enzyme active sites.

Chemical Profile & Ligand Design

Before initiating synthesis, it is critical to understand the ligand's behavior in solution.

| Property | Value / Description | Implication for Protocol |

| Formula | MW ~ 201.22 g/mol . | |

| Donor Set | N (Quinoline), O (Carboxylate) | Forms a 6-membered chelate ring ( |

| pKa (est.) | Deprotonation requires mild base (pH > 5). | |

| Solubility | Low in | Synthesis should use alcoholic or mixed-solvent systems. |

| Sterics | 2-Methyl Group | CRITICAL: Proximal to the N-donor. Hinders formation of planar bis-complexes or octahedral tris-complexes. |

Structural Visualization

The following diagram illustrates the bidentate binding mode and the steric influence of the 2-methyl group.

Figure 1: Coordination topology of 2,4-DMQ-8-CA. Note the steric interaction of the 2-Methyl group with the metal center, which dictates the coordination geometry.

Protocol 1: Synthesis of Discrete Metal Complexes (Cu, Zn, Co)

Objective: Isolate neutral, discrete complexes of the type

Materials

-

Ligand: 2,4-Dimethylquinoline-8-carboxylic acid (1.0 mmol, 201 mg).

-

Metal Salt:

or -

Solvent: Methanol (HPLC grade).

-

Base: Triethylamine (

) or Sodium Acetate (

Step-by-Step Methodology

-

Ligand Activation (Deprotonation):

-

Dissolve 201 mg (1.0 mmol) of ligand in 20 mL of warm Methanol (

). -

Observation: Solution should be clear to pale yellow.

-

Add 1.0 equivalent of

( -

Mechanism:[1] This generates the anionic carboxylate (

), essential for charge neutralization.

-

-

Metal Addition:

-

Dissolve 0.5 mmol of the metal salt in 5 mL Methanol.

-

Add the metal solution dropwise to the stirring ligand solution over 5 minutes.

-

Visual Check:

-

Cu(II): Solution turns deep green/blue (formation of N,O-chelate).

-

Co(II): Solution turns pink/orange.

-

-

-

Reflux & Crystallization:

-

Reflux the mixture for 2 hours to ensure thermodynamic equilibration.

-

Steric Note: The 2-methyl group slows down the kinetics; heat is required to overcome the activation barrier.

-

Allow the solution to cool slowly to room temperature, then refrigerate at

overnight.

-

-

Isolation:

-

Filter the resulting precipitate.[2]

-

Wash with cold methanol (

) and diethyl ether ( -

Dry under vacuum at

for 4 hours.

-

Figure 2: Workflow for the synthesis of bis-ligand metal complexes.

Protocol 2: Lanthanide Sensitization (Eu, Tb)

Objective: Use the quinoline backbone to sensitize Lanthanide luminescence (Antenna Effect). The 2,4-dimethyl substitution improves solubility in organic matrices (e.g., PMMA) compared to the unsubstituted parent.

Methodology

-

Stoichiometry: Use a 3:1 (Ligand:Metal) ratio.

-

Solvent System: Ethanol:Water (3:1).

-

Procedure:

-

Mix

(0.1 mmol) with Ligand (0.3 mmol) in solvent. -

Adjust pH to 6.5 using dilute NaOH. Caution: Do not exceed pH 7 to avoid Lanthanide hydroxide precipitation.

-

Heat at

for 1 hour.

-

-

Purification: Evaporate solvent to dryness; recrystallize from Acetonitrile.

Characterization & Self-Validation

To ensure the ligand is coordinated in the bidentate mode, perform the following checks:

| Technique | Expected Result (Validation) | Mechanistic Insight |

| FT-IR | Large separation between | |

| 1H NMR | Downfield shift of H-3 proton | The proton at position 3 (adjacent to the 2-Me and 4-Me) will shift due to ring current changes upon N-metal binding. |

| UV-Vis | Red-shift of | Metal coordination lowers the LUMO energy of the quinoline system. |

Troubleshooting "The Steric Trap"

-

Problem: Low yield or recovery of unreacted ligand.

-

Cause: The 2-methyl group prevents the approach of the second ligand in small metal ions (e.g., Ni(II)).

-

Solution: Switch to a 1:1 stoichiometry and add a co-ligand (e.g., 2,2'-bipyridine) to fill the remaining coordination sites, forming a heteroleptic complex

.

References

-

Ligand Synthesis & Identity

-

Campbell, K. N., & Schaffner, I. J. (1939). Nitrogen Compounds in Petroleum Distillates. XVIII. Isolation, Ozonization and Synthesis of 2,4-Dimethyl-8-s-butylquinoline. Journal of the American Chemical Society, 61(10), 2613–2615. (Establishes the identity and melting point of 2,4-dimethylquinoline-8-carboxylic acid).

-

-

Analogous Coordination Chemistry (8-Quinolinecarboxylic Acid)

-

Nakamura, M., et al. (2023). A Series of Novel 3D Coordination Polymers Based on the Quinoline-2,4-dicarboxylate Building Block. MDPI Crystals. (Provides methodological basis for quinoline carboxylate coordination).

-

- Steric Effects in Quinoline Ligands: Irving, H., & Williams, R. J. P. (1953). The stability of transition-metal complexes. Journal of the Chemical Society. (Foundational text on how 2-substitution in quinolines lowers stability constants due to steric hindrance).

-

General Protocol Grounding

-

PubChem Compound Summary for 2,4-Dimethylquinoline-8-carboxylic acid. .

-

Sources

Application Note: Strategic Synthesis of Ester Derivatives from 2,4-Dimethylquinoline-8-carboxylic Acid for Drug Discovery

Abstract: This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the preparation of ester derivatives from 2,4-Dimethylquinoline-8-carboxylic acid. The quinoline scaffold is a privileged structure in medicinal chemistry, and derivatization at the 8-carboxylic acid position is a key strategy for modulating physicochemical properties and exploring structure-activity relationships (SAR). This guide details the rationale behind esterification, compares various synthetic methodologies, and provides detailed, field-proven protocols for the synthesis, purification, and characterization of these valuable compounds.

Introduction: The Quinoline Scaffold in Medicinal Chemistry

Quinoline, a bicyclic aromatic heterocycle, is a cornerstone of modern drug discovery, with derivatives exhibiting a vast range of biological activities including antimalarial, anticancer, antibacterial, and anti-inflammatory properties[1][2]. The strategic functionalization of the quinoline ring system allows for the fine-tuning of a molecule's pharmacological profile. 2,4-Dimethylquinoline-8-carboxylic acid, in particular, serves as a versatile starting material. The carboxylic acid group at the C-8 position is an ideal synthetic handle for derivatization, enabling the exploration of chemical space around the core scaffold.

Esterification of this parent acid is a critical transformation for several reasons:

-

Modulation of Physicochemical Properties: Converting the polar carboxylic acid to a less polar ester group significantly alters properties such as lipophilicity (LogP), solubility, and membrane permeability, which are crucial for optimizing drug absorption, distribution, metabolism, and excretion (ADME) profiles.

-

Prodrug Strategies: Ester derivatives can function as prodrugs, which are inactive forms that undergo enzymatic hydrolysis in vivo to release the active carboxylic acid parent drug. This can improve bioavailability, reduce side effects, and target specific tissues.

-

Structure-Activity Relationship (SAR) Studies: Creating a library of ester derivatives with varying alkyl or aryl groups allows for systematic investigation into how steric and electronic factors in this region of the molecule impact biological activity and target engagement[3][4][5].

The synthesis of the 2,4-Dimethylquinoline-8-carboxylic acid starting material is typically achieved through established methods of quinoline synthesis, such as the Pfitzinger reaction, which involves the condensation of an isatin derivative with an α-methylene carbonyl compound[2].

Rationale and Strategic Goals of Esterification

The decision to synthesize an ester library from 2,4-Dimethylquinoline-8-carboxylic acid is driven by clear objectives in the drug discovery pipeline. The conversion allows for a systematic evaluation of how modifying the C-8 position impacts the overall molecular properties and biological function.

Caption: Logical workflow for the strategic use of esterification.

Overview of Synthetic Methodologies

The esterification of a heteroaromatic carboxylic acid like 2,4-Dimethylquinoline-8-carboxylic acid can be challenging. The electron-withdrawing nature of the quinoline ring can deactivate the carboxyl group, and steric hindrance from the adjacent methyl group at the C-4 position and the peri-relationship with the nitrogen can impede certain reactions. Several methods can be employed, each with distinct advantages and limitations.

| Method | Reagents | Conditions | Pros | Cons |

| A: Fischer-Speier | Alcohol (as solvent/reagent), Strong Acid (H₂SO₄) | Reflux | Simple, inexpensive reagents, suitable for simple primary alcohols.[6] | Harsh acidic conditions, high temperatures, often low yield for hindered substrates.[3] |

| B: Carboxylate Alkylation | Base (Cs₂CO₃, K₂CO₃), Alkyl Halide (e.g., CH₃I) | Room Temp to Mild Heat (DMF, ACN) | Mild conditions, avoids strong acids, good for methyl/benzyl esters.[3] | Requires stoichiometric base, alkyl halide can be an allergen/mutagen. |

| C: Steglich Esterification | Alcohol, DCC or EDCI, DMAP (catalyst) | Room Temp (DCM, DMF) | Very mild, neutral pH, high yields, suitable for sensitive substrates.[7][8] | Carbodiimide reagents can be allergenic, produces urea byproduct. |

| D: Acyl Chloride Route | 1. SOCl₂ or (COCl)₂ 2. Alcohol, Base (e.g., Pyridine) | 1. Reflux 2. 0°C to Room Temp | Highly reactive intermediate, drives reaction to completion.[9] | Two-step process, harsh reagents (SOCl₂), potential for side reactions. |

Detailed Experimental Protocols

The following protocols are designed to be robust and reproducible. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Protocol 4.1: Synthesis of Methyl 2,4-dimethylquinoline-8-carboxylate via Carboxylate Alkylation

This method is particularly effective for preparing methyl esters under mild, non-acidic conditions, which is advantageous for substrates that may be sensitive to harsh acid catalysis.[3]

Reagents & Materials:

-

2,4-Dimethylquinoline-8-carboxylic acid

-

Cesium carbonate (Cs₂CO₃)

-

Iodomethane (CH₃I)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, nitrogen inlet

Procedure:

-

To a dry round-bottom flask under a nitrogen atmosphere, add 2,4-Dimethylquinoline-8-carboxylic acid (1.0 equiv).

-

Add anhydrous DMF to dissolve the starting material (approx. 0.1 M concentration).

-

Add cesium carbonate (1.5 equiv) to the solution. The mixture may become a slurry.

-

Stir the mixture at room temperature for 30 minutes to ensure complete formation of the cesium carboxylate salt.

-

Slowly add iodomethane (1.2 equiv) dropwise to the stirring mixture.

-

Allow the reaction to stir at room temperature overnight (12-18 hours). Monitor reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate.

-

Wash the organic layer sequentially with water (2x), saturated NaHCO₃ solution (1x), and brine (1x).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure methyl ester.

Characterization:

-

¹H NMR: Expect a singlet for the methyl ester protons (~3.9 ppm) and characteristic shifts for the quinoline and dimethyl protons.

-

LC-MS: Confirm the molecular weight of the product.

Protocol 4.2: Synthesis of Isopropyl 2,4-dimethylquinoline-8-carboxylate via Steglich Esterification

This protocol utilizes a carbodiimide coupling agent and is ideal for coupling with secondary alcohols or more complex, acid-sensitive alcohols under exceptionally mild conditions.[7][8]